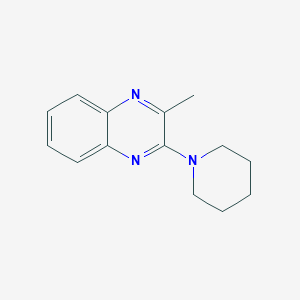
2-Methyl-3-(piperidin-1-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(piperidin-1-yl)quinoxaline is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The synthesis of quinoxaline derivatives, including 2-Methyl-3-(piperidin-1-yl)quinoxaline, has been extensively studied. Various synthetic routes have been developed to enhance yield and purity. For example, novel methods involving the reaction of piperidine with substituted quinoxalines have shown promise in producing biologically active compounds with improved pharmacological properties .
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains. A study highlighted the importance of structural modifications at specific positions on the quinoxaline ring to optimize antimicrobial effects .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis | 4 |
| Quinoxaline derivative A | Staphylococcus aureus | 8 |
| Quinoxaline derivative B | Escherichia coli | 16 |
Anticancer Activity
Quinoxaline derivatives are also being explored for their anticancer properties. Studies have shown that certain compounds exhibit cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-116 | 2.3 |
| Quinoxaline derivative C | MCF-7 | 3.5 |
| Quinoxaline derivative D | A549 | 5.0 |
Neurological Applications
The compound has been identified as a positive allosteric modulator of metabotropic glutamate receptors (mGluR4), which are implicated in various neurological disorders such as schizophrenia and anxiety . This modulation can enhance glutamatergic signaling, potentially leading to therapeutic effects in conditions characterized by glutamate dysregulation.
Case Study: Schizophrenia Treatment
In animal models, derivatives of this compound have shown effectiveness comparable to established antipsychotic medications like Risperidone. These findings suggest that further research could lead to new treatments for schizophrenia and related disorders .
Inflammation and Tissue Regeneration
Recent studies have highlighted the role of quinoxaline derivatives in modulating inflammatory responses. For example, some compounds have demonstrated the ability to inhibit enzymes involved in inflammation, thereby reducing tissue damage in models of ulcerative colitis and promoting recovery after bone marrow transplantation .
Table 3: Inflammatory Response Modulation by Quinoxaline Derivatives
| Compound | Model | Effect |
|---|---|---|
| This compound | Ulcerative Colitis | Reduced severity |
| Quinoxaline derivative E | Bone Marrow Transplantation | Enhanced recovery |
Propiedades
Número CAS |
67570-83-6 |
|---|---|
Fórmula molecular |
C14H17N3 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
2-methyl-3-piperidin-1-ylquinoxaline |
InChI |
InChI=1S/C14H17N3/c1-11-14(17-9-5-2-6-10-17)16-13-8-4-3-7-12(13)15-11/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clave InChI |
AWEDJQUDAHJRLT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCCC3 |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1N3CCCCC3 |
Key on ui other cas no. |
67570-83-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















